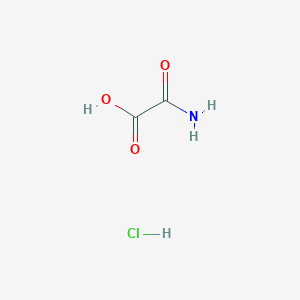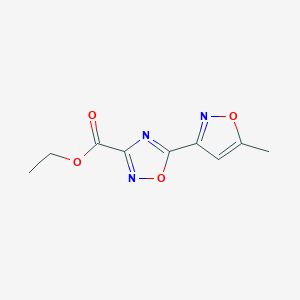
Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features both isoxazole and oxadiazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the formation of the isoxazole and oxadiazole rings through cyclization reactions. One common method involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of TEMPO and water, yielding a 3,5-disubstituted isoxazole . The oxadiazole ring can be formed by reacting the isoxazole intermediate with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of catalysts and microwave-assisted synthesis can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the isoxazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets. The isoxazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of specific pathways, such as those involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: Shares the isoxazole ring but differs in the presence of the malonamide group.
3-amino-5-methylisoxazole: Contains the isoxazole ring with an amino group, leading to different reactivity and applications.
Uniqueness
Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to the combination of isoxazole and oxadiazole rings, which confer distinct chemical properties and biological activities. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H9N3O4 |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
ethyl 5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H9N3O4/c1-3-14-9(13)7-10-8(16-12-7)6-4-5(2)15-11-6/h4H,3H2,1-2H3 |
InChI Key |
QNHONERQIASDPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=NOC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


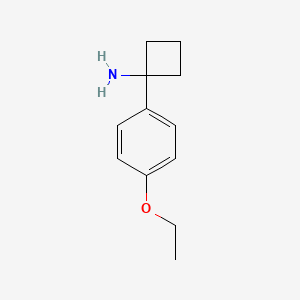
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-carboxylic acid](/img/structure/B13531294.png)


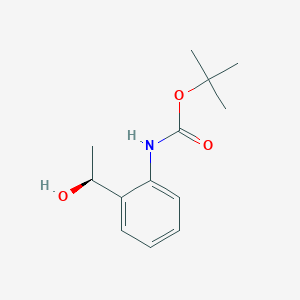
![tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13531315.png)

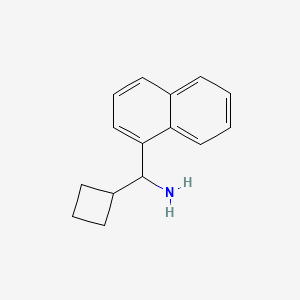
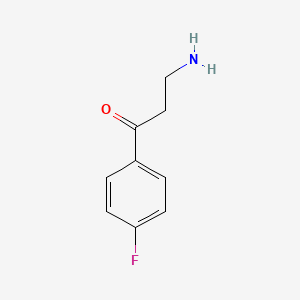
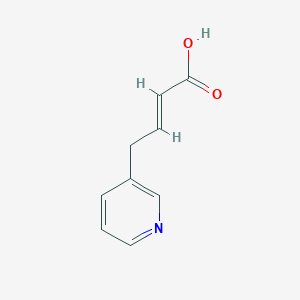
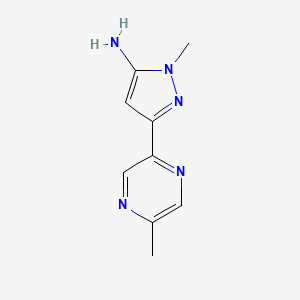
![(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13531352.png)
![Rel-(3aS,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13531357.png)
